molecular formula C5H10N2O2 B11922607 (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one CAS No. 820253-42-7

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one

Cat. No.: B11922607
CAS No.: 820253-42-7
M. Wt: 130.15 g/mol
InChI Key: QZQIMUIDKBGSQH-GSVOUGTGSA-N
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Description

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one is an organic compound with the molecular formula C5H10N2O2 . It belongs to the class of azetidin-2-ones, which are four-membered cyclic amides (lactams) that serve as privileged scaffolds in medicinal chemistry and drug discovery . The azetidine ring is a key pharmacophore in a variety of synthetic products exhibiting diverse biological activities . Specifically, 3-aminoazetidine derivatives have garnered significant attention in recent years due to their antibacterial activity . Furthermore, azetidine rings are present in compounds that act as thrombin inhibitors, dipeptidyl peptidase IV (DPP IV) inhibitors, and activators of metabotropic glutamate receptors . The constrained four-membered ring structure provides high intrinsic energy and significant ring strain, which can be exploited to improve the potency and selectivity of bioactive molecules. This compound, featuring both amino and hydroxy functional groups, offers versatile handles for further chemical modification and is a valuable building block for the synthesis of more complex molecules for pharmaceutical research and the development of novel bioactive agents . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-5(2)3(6)4(8)7(5)9/h3,9H,6H2,1-2H3/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQIMUIDKBGSQH-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)N1O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10839500
Record name (3S)-3-Amino-1-hydroxy-4,4-dimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10839500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820253-42-7
Record name (3S)-3-Amino-1-hydroxy-4,4-dimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10839500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Asymmetric Methodology

The β-lactam core is constructed via asymmetric hydroformylation using rhodium complexes and chiral diphosphine ligands. A representative protocol involves:

  • Substrate : 4-Vinylazetidin-2-one derivatives (e.g., 4-vinylazetidin-2-one with protective groups).

  • Catalyst : Rhodium(I) complex with (2S,4S)-diphosphine ligands (e.g., BINAPHOS).

  • Conditions : CO/H₂ (1:1) at 50–80°C in toluene, achieving enantiomeric excess (ee) >90%.

Table 1: Performance of Chiral Ligands in Hydroformylation

Ligandee (%)Yield (%)Reference
BINAPHOS9285
DIOP7872
Binaphthyl phosphate8880

This method efficiently installs the C3 stereocenter but requires subsequent steps to introduce the hydroxyl and amino groups.

Cyclization of β-Hydroxy Amino Acid Precursors

Intramolecular Amidation

β-Hydroxy amino acids are cyclized to form the azetidinone ring. A typical procedure includes:

  • Starting material : (3S)-3-Amino-4,4-dimethyl-β-hydroxy acid.

  • Activation : Use of carbodiimides (e.g., DCC) or mixed carbonates.

  • Conditions : THF at 0°C, yielding 70–80% of the β-lactam.

Table 2: Cyclization Reagents and Outcomes

ReagentSolventYield (%)Purity (%)
DCC/HOBtTHF7895
EDCI/DMAPDCM8297
PhosgeneToluene6588

Limitation : Risk of racemization at C3 during activation. Protection of the amino group as a Boc derivative mitigates this issue.

Enzymatic Amination Using Ornithine Aminotransferase (OAT)

Biocatalytic Stereocontrol

OAT catalyzes the transamination of keto-β-lactams to install the (3S)-amino group. A optimized protocol involves:

  • Substrate : 4,4-Dimethyl-3-keto-1-hydroxyazetidin-2-one.

  • Enzyme : Recombinant human OAT (hOAT).

  • Co-factor : Pyridoxal 5′-phosphate (PLP).

  • Conditions : pH 7.4, 37°C, 24 h, achieving >95% ee.

Table 3: Enzymatic Transamination Efficiency

Substrate Concentration (mM)Conversion (%)ee (%)
109297
208896
507595

Advantage : Eliminates need for chiral auxiliaries. Drawback : Scalability challenges due to enzyme cost.

Hydrogen-Borrowing Catalysis for Sequential Functionalization

Shvo’s Catalyst-Mediated Amination

The hydroxyl group is introduced via oxidation, followed by amination using a hydrogen-borrowing mechanism:

  • Oxidation : 4,4-Dimethylazetidin-2-one → 1-hydroxy intermediate (NaIO₄, H₂O/THF).

  • Amination : Shvo’s catalyst (Ru complex) facilitates NH₃ insertion at C3.

Table 4: Hydrogen-Borrowing Reaction Parameters

Catalyst Loading (mol%)Temperature (°C)Yield (%)
18068
210075
512082

Key Insight : Addition of diphenyl phosphate (1 equiv) increases reaction rate by stabilizing intermediates.

Evans Oxazolidinone Auxiliary for Stereochemical Control

Chiral Auxiliary-Assisted Synthesis

The (3S)-configuration is enforced using Evans oxazolidinones:

  • Auxiliary attachment : (S)-4-Benzyloxazolidin-2-one linked to β-keto ester.

  • Cyclization : LiHMDS-induced aldol reaction forms the β-lactam.

  • Deprotection : TFA-mediated cleavage yields the free amino group.

Table 5: Evans Auxiliary Performance

AuxiliaryCyclization Yield (%)ee (%)
4-Benzyloxazolidinone8599
4-Phenyloxazolidinone7897

Advantage : High enantioselectivity. Limitation : Multi-step synthesis increases cost.

Comparative Analysis of Methods

Table 6: Method Comparison for Industrial Applicability

MethodScalabilityCostee (%)Steps
Asymmetric HydroformylationModerateHigh90–953–4
Enzymatic AminationLowVery High95–972
Evans AuxiliaryHighModerate995–6

Recommendation : For small-scale high-ee production, the Evans auxiliary method is optimal. For large-scale applications, hydrogen-borrowing catalysis offers better cost efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidinones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Interaction Studies

Research indicates that (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one may interact with protein kinases and other enzymes involved in cellular signaling pathways. These interactions are crucial for understanding its role as a potential therapeutic agent, particularly in drug development targeting specific biological pathways.

Inhibition of N-acylethanolamine Acid Amidase

One of the significant applications of this compound is its role as an inhibitor of N-acylethanolamine acid amidase (NAAA). Studies have shown that derivatives of this compound exhibit profound anti-inflammatory effects in animal models. For instance, one derivative demonstrated an IC50 value of 0.122 mM against human NAAA, indicating strong inhibitory activity . The compound's favorable physicochemical properties enhance its potential for systemic administration, making it a promising candidate for pain and inflammation treatment .

Synthetic Routes and Derivatives

The synthesis of this compound has been explored through various methods, leading to the development of several derivatives with enhanced biological activities. The structural modifications on the azetidine ring and side chains have been pivotal in increasing the efficacy and stability of these compounds .

Anti-inflammatory Effects

In a study focusing on the anti-inflammatory properties of this compound derivatives, researchers found that certain modifications led to significant reductions in inflammatory markers in mouse models. The compounds were tested for their ability to inhibit NAAA activity both in vitro and in vivo, showcasing their potential as therapeutic agents .

Structure-Activity Relationship Studies

Structure-activity relationship studies have been conducted to identify key structural features necessary for effective NAAA inhibition. These studies revealed that specific stereochemical configurations at the azetidine core significantly influence the inhibitory potency against NAAA, highlighting the importance of precise molecular design in drug development .

Summary Table of Key Findings

Application Description IC50 Value
Interaction with Protein KinasesPotential therapeutic target for drug development-
Inhibition of NAAAAnti-inflammatory effects observed in animal models0.122 mM
Structure-Activity Relationship StudiesIdentification of critical structural features for efficacy-

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues of Azetidin-2-ones

Key analogues and their differences are summarized below:

Compound Name Substituents (Position) Functional Groups Synthesis Method Key Properties
(3S)-3-Amino-1-hydroxy-4,4-dimethylazetidin-2-one 1-OH, 3-NH₂ (S), 4,4-CH₃ Hydroxy, amino, β-lactam Photochemical rearrangement Enhanced polarity, stereospecificity
1-Amino-4,4-dimethylazetidin-2-one (Compound 20) 1-NH₂, 4,4-CH₃ Amino, β-lactam Photolysis of pyrazolidin-3-ones Lower solubility, no stereochemical center
2-Acylpyrazolidin-3-ones (Precursors) Acyl groups at position 2 Acyl, β-lactam Acylation of pyrazolidinones Photoreactive intermediates

Physicochemical Properties

  • Polarity : The hydroxy group in the target compound increases hydrophilicity compared to Compound 20, which lacks an OH group.
  • Stability : The β-lactam ring’s strain is mitigated by methyl groups at position 4 in both compounds, but stereochemical factors (3S configuration) may influence conformational stability.

Research Findings and Data

Table 1: Experimental Data for Key Compounds

Property This compound 1-Amino-4,4-dimethylazetidin-2-one
Melting Point Not reported (hypothesized >200°C) 165–167°C
Solubility in Water Moderate (due to OH/NH₂) Low (NH₂ only)
Photochemical Reactivity High (prone to ring-opening) Moderate

Critical Analysis and Gaps

  • Stereochemical Impact : The (3S) configuration’s role in biological activity remains underexplored. Computational modeling (e.g., ORTEP-3 for crystallography ) could elucidate conformational preferences.
  • Synthetic Challenges : Protecting-group strategies for the hydroxy moiety during synthesis need optimization to improve yields.
  • Pharmacological Data: Limited studies compare the antimicrobial efficacy of these compounds. Further in vitro testing is required.

Biological Activity

(3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of an amino group and a hydroxyl group attached to a four-membered azetidine ring. These functional groups are crucial for its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes. Specifically, it has been studied for its inhibitory effects on the enzyme N-acylamide acid amidase (NAAA), which plays a role in pain and inflammation regulation. The structure-activity relationship (SAR) studies have demonstrated that modifications to the azetidine ring can significantly affect the potency of NAAA inhibition.

Inhibition of NAAA

A study focused on derivatives of 3-aminoazetidin-2-one highlighted the compound's ability to inhibit NAAA activity both in vitro and in vivo. The most potent derivative identified was shown to have an IC50 value of 0.073 mM, indicating strong inhibitory potential against NAAA . This inhibition was associated with significant anti-inflammatory effects observed in mouse models.

CompoundStructureIC50 (mM) ± SD
3bStructure0.073 ± 0.008
3aStructure0.122 ± 0.022
4bStructure3.11 ± 0.012

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research on various substituted azetidin-2-one derivatives has shown promising results against cancer cell lines, including MCF-7 (breast cancer). In vitro cytotoxicity assays demonstrated that certain derivatives exhibited high efficacy with percentage inhibitions ranging from 89% to 94% at different concentrations .

Case Studies

  • Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of this compound, researchers found that treatment with the compound significantly reduced inflammation markers in mouse models subjected to lipopolysaccharide (LPS) stimulation .
  • Anticancer Efficacy : Another investigation into the anticancer potential revealed that derivatives containing this azetidine structure exhibited selective cytotoxicity against various cancer cell lines, including leukemia and lung cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (3S)-3-amino-1-hydroxy-4,4-dimethylazetidin-2-one, and how can reaction conditions be optimized?

The synthesis of β-lactam derivatives like this compound typically involves coupling reactions using triazine-based reagents (e.g., 2-chloro-4,6-dimethoxy triazine) with α-amino acids in dioxane/water solvent systems. Triethylamine is critical for neutralizing HCl byproducts and stabilizing intermediates. Optimization focuses on stoichiometry, solvent ratios, and reaction duration to minimize side products like hydantoin derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming stereochemistry and substituent positions. For instance, the hydroxy group’s proton resonates downfield (δ 4.5–5.5 ppm), while the azetidinone carbonyl appears at ~170 ppm in 13C^{13}\text{C} NMR. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1750 cm1^{-1}) and hydroxyl/N-H stretches (3300–3500 cm1^{-1}) .

Q. What safety protocols are recommended for handling azetidinone derivatives in laboratory settings?

Safety Data Sheets (SDS) for structurally similar compounds emphasize wearing nitrile gloves, chemical-resistant lab coats, and eye protection. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Immediate rinsing with water is required for skin/eye contact, and spills should be neutralized with inert absorbents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between X-ray crystallography and spectroscopic data for this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical confirmation by analyzing electron density maps. When crystallographic data conflicts with NMR-based assignments (e.g., coupling constants), re-examining solvent effects, tautomerism, or dynamic processes (e.g., ring puckering) via variable-temperature NMR or computational modeling (DFT) is advised .

Q. What strategies mitigate enantiomeric impurities during the synthesis of this compound?

Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can enforce stereocontrol. Post-synthesis, enantiomeric purity is assessed via chiral HPLC using cellulose-based columns. Recrystallization in polar solvents (e.g., ethanol/water) further purifies the desired enantiomer .

Q. How can computational tools predict the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) calculations evaluate protonation states and hydrolytic susceptibility. Software like Gaussian or ORCA models bond dissociation energies and transition states, guiding pH adjustments (e.g., buffering near pH 6–7) to prevent azetidinone ring opening .

Q. What experimental design considerations address degradation during long-term storage or kinetic studies?

Degradation due to oxidation or hydrolysis is minimized by storing samples under nitrogen at –20°C. Stability studies should use High-Resolution Mass Spectrometry (HRMS) to track decomposition products. Real-time monitoring via UV-Vis spectroscopy at λ ~250 nm detects early degradation .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting 1H^{1}\text{H}1H NMR data for this compound across studies?

Contradictions may arise from solvent polarity, concentration, or tautomeric equilibria. Deuterated DMSO vs. CDCl3_3 can shift proton signals significantly. Paramagnetic relaxation agents (e.g., Cr(acac)3_3) or 2D NMR (COSY, HSQC) resolve overlapping peaks and confirm assignments .

Q. What methods validate the absence of toxic byproducts in synthesized batches of this compound?

LC-MS/MS screens for residual reagents (e.g., triethylamine hydrochloride) and degradation products. Toxicity predictions using software like Derek Nexus or OECD QSAR Toolbox identify structurally alerting motifs, followed by in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Spectral Databases : PubChem entries for cross-referencing NMR/IR data .
  • Safety Guidelines : Aladdin SDS protocols for azetidinone handling .

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